molecular formula C12H18BrN B13893622 3-bromo-N-(2-methylpropyl)Benzeneethanamine CAS No. 919347-78-7

3-bromo-N-(2-methylpropyl)Benzeneethanamine

Cat. No.: B13893622
CAS No.: 919347-78-7
M. Wt: 256.18 g/mol
InChI Key: ZXDVYWCFFXIAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-methylpropyl)Benzeneethanamine typically involves electrophilic aromatic substitution reactions. The bromination of benzeneethanamine can be achieved using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from benzene derivatives.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-methylpropyl)Benzeneethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-N-(2-methylpropyl)Benzeneethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-methylpropyl)Benzeneethanamine involves its interaction with specific molecular targets. The bromine atom and the N-(2-methylpropyl) group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(2-methylpropyl)Benzeneethanamine is unique due to the presence of both the bromine atom and the N-(2-methylpropyl) group, which confer distinct chemical and physical properties.

Properties

CAS No.

919347-78-7

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

N-[2-(3-bromophenyl)ethyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H18BrN/c1-10(2)9-14-7-6-11-4-3-5-12(13)8-11/h3-5,8,10,14H,6-7,9H2,1-2H3

InChI Key

ZXDVYWCFFXIAGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCC1=CC(=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.